
Hexahydro-3,5,5-trimethyl-1H-azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexahydro-3,5,5-trimethyl-1H-azepine is an organic compound with the molecular formula C9H19N. It is a derivative of azepine, characterized by a seven-membered ring structure with three methyl groups attached at the 3rd and 5th positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexahydro-3,5,5-trimethyl-1H-azepine can be synthesized through several methods. One common approach involves the hydrogenation of 3,5,5-trimethyl-1H-azepine under high pressure and temperature conditions. The reaction typically requires a catalyst, such as palladium on carbon, to facilitate the hydrogenation process .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrogenation reactors. These reactors operate under controlled conditions to ensure the efficient conversion of starting materials to the desired product. The process may also include purification steps to remove any impurities and obtain a high-purity compound .
Analyse Chemischer Reaktionen
Types of Reactions: Hexahydro-3,5,5-trimethyl-1H-azepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the nitrogen atom in the ring structure and the methyl groups attached to it .
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound to its corresponding amine derivatives.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines. Substitution reactions result in various substituted azepine derivatives .
Wissenschaftliche Forschungsanwendungen
Hexahydro-3,5,5-trimethyl-1H-azepine has several scientific research applications:
Wirkmechanismus
Hexahydro-3,5,5-trimethyl-1H-azepine can be compared with other similar compounds, such as hexahydro-1,3,5-triazine and hexamethyleneimine. These compounds share some structural similarities but differ in their chemical properties and applications .
Vergleich Mit ähnlichen Verbindungen
Hexahydro-1,3,5-triazine: A heterocyclic compound with three nitrogen atoms in the ring, used in various chemical reactions and industrial applications.
Uniqueness of Hexahydro-3,5,5-trimethyl-1H-azepine: The presence of three methyl groups at specific positions in the ring structure of this compound imparts unique chemical properties, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
35466-90-1 |
|---|---|
Molekularformel |
C9H19N |
Molekulargewicht |
141.25 g/mol |
IUPAC-Name |
3,5,5-trimethylazepane |
InChI |
InChI=1S/C9H19N/c1-8-6-9(2,3)4-5-10-7-8/h8,10H,4-7H2,1-3H3 |
InChI-Schlüssel |
NJRGRJVSEHQKAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CCNC1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


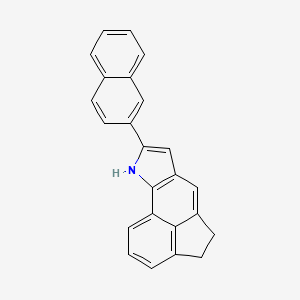

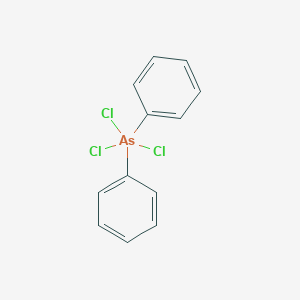
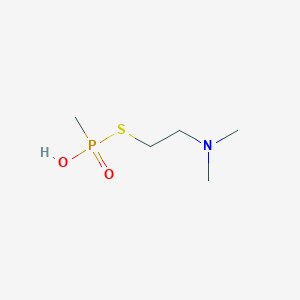

![(NE)-N-[(2-hydroxyphenyl)methylidene]benzenesulfonamide](/img/structure/B14678576.png)
![(2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one](/img/structure/B14678607.png)
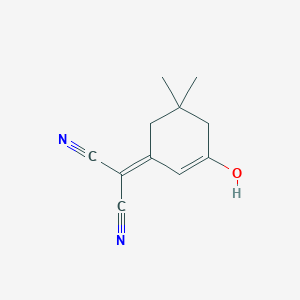
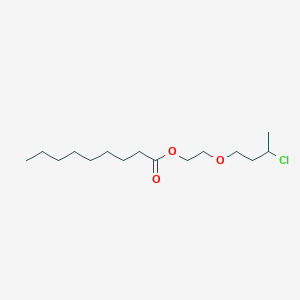
![Bis[4-acetamido-2-carbomethoxyphenyl]sulfone](/img/structure/B14678629.png)
![1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14678630.png)
![3-[(2-Chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14678640.png)
![4-[2-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)ethyl]benzoic acid](/img/structure/B14678641.png)
![Benzene, [(2,2-dimethoxyethyl)sulfonyl]-](/img/structure/B14678642.png)
